4,7-Dichlorobenzofuran-3-carboxylic acid 4,7-Dichlorobenzofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664062
InChI: InChI=1S/C9H4Cl2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13)
SMILES:
Molecular Formula: C9H4Cl2O3
Molecular Weight: 231.03 g/mol

4,7-Dichlorobenzofuran-3-carboxylic acid

CAS No.:

Cat. No.: VC17664062

Molecular Formula: C9H4Cl2O3

Molecular Weight: 231.03 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dichlorobenzofuran-3-carboxylic acid -

Specification

Molecular Formula C9H4Cl2O3
Molecular Weight 231.03 g/mol
IUPAC Name 4,7-dichloro-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C9H4Cl2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13)
Standard InChI Key UFAHLYAXGZDGOM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1Cl)C(=CO2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 4,7-dichlorobenzofuran-3-carboxylic acid is C₉H₄Cl₂O₃, with a molecular weight of 231.03 g/mol . The IUPAC name is 4,7-dichloro-1-benzofuran-3-carboxylic acid, and its canonical SMILES representation is ClC1=C(C=C2C(=CO2)C(=O)O)C=C1Cl. The presence of two chlorine atoms and a carboxylic acid group confers unique electronic and steric properties, influencing its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₄Cl₂O₃
Molecular Weight231.03 g/mol
CAS Number1489438-50-7
Purity≥95%
Melting PointData not available
SolubilityLikely polar aprotic solventsInferred

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of benzofuran-3-carboxylic acid derivatives typically involves cyclization reactions using hydroxybenzaldehydes and α-haloacetates. For example, ethyl 5,7-dichlorobenzofuran-3-carboxylate—a closely related ester—is synthesized via the reaction of 2-hydroxy-3,5-dichlorobenzaldehyde with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) at elevated temperatures (92–94°C). Hydrolysis of the ester group under basic or acidic conditions would yield the corresponding carboxylic acid.

Key reaction steps for analogous compounds:

  • Aldol Condensation: 2-Hydroxy-3,5-dichlorobenzaldehyde reacts with ethyl chloroacetate to form an intermediate phenoxyacetic acid derivative.

  • Cyclization: Intramolecular cyclization under basic conditions forms the benzofuran core.

  • Ester Hydrolysis: Treatment with NaOH or HCl converts the ester to the carboxylic acid .

Table 2: Representative Synthesis Conditions

ParameterConditionSource
Starting Material2-Hydroxy-3,5-dichlorobenzaldehyde
ReagentEthyl chloroacetate
CatalystK₂CO₃
Temperature92–94°C
SolventDimethylformamide (DMF)

Structural Confirmation

Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely employed to confirm the structure of benzofuran derivatives. For instance, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm in ¹H NMR, while the aromatic protons adjacent to chlorine substituents show deshielding effects .

CompoundActivitySource
5,7-Dichlorobenzofuran-3-carboxylic acidAntimicrobial (inferred)
5-[bis(2-Chloroethyl)amino] derivativesCytotoxic
Piperazinylbenzofuran amides5-HT receptor modulation

Industrial and Research Applications

Pharmaceutical Intermediates

4,7-Dichlorobenzofuran-3-carboxylic acid may serve as a key intermediate in synthesizing receptor-targeted drugs. For example, benzofuran-2-carboxylic acid amides are patented as partial agonists of 5-HT receptors for treating psychiatric disorders . The chlorine substituents could enhance metabolic stability and blood-brain barrier penetration.

Material Science

Halogenated benzofurans are explored as building blocks for organic semiconductors and fluorescent probes. The electron-withdrawing chlorine atoms and conjugated π-system of 4,7-dichlorobenzofuran-3-carboxylic acid could facilitate charge transport in optoelectronic devices.

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Current methods for analogous compounds require high temperatures and prolonged reaction times. Green chemistry approaches (e.g., microwave-assisted synthesis) could improve efficiency.

  • Biological Profiling: No published data exist on the pharmacokinetics or toxicity of 4,7-dichlorobenzofuran-3-carboxylic acid. In vitro and in vivo studies are needed to validate its therapeutic potential.

Emerging Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of chlorine positions and the carboxylic acid group could identify derivatives with enhanced selectivity.

  • Drug Delivery Systems: Encapsulation in nanoparticles or liposomes may improve solubility and bioavailability.

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